

# A Comparative Meta-Analysis of Clinical Studies on Calcium L-Aspartate Supplementation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *calcium L-aspartate*

Cat. No.: B8707857

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **calcium L-aspartate** with other common calcium supplements, based on available clinical data. While meta-analyses on **calcium L-aspartate** are limited, this document synthesizes findings from individual studies and compares them with extensive meta-analyses of other calcium salts to offer valuable insights for research and development.

## Efficacy in Modulating Biochemical Markers

Clinical studies suggest that **calcium L-aspartate** effectively influences key biochemical markers related to bone metabolism, such as serum calcium and parathyroid hormone (PTH) levels.

A study involving 60 women investigated the effects of **calcium L-aspartate** supplementation, both as a monotherapy and in combination with vitamin D. The results indicated that the combination therapy led to a 1.7% increase in serum calcium levels.<sup>[1]</sup> In the monotherapy group, there was a notable 17.9% increase in PTH levels, which was lessened to a 4.09% increase when combined with vitamin D, highlighting the synergistic effect of vitamin D in regulating PTH.<sup>[1]</sup>

For comparison, studies on other calcium supplements have also demonstrated their impact on PTH levels. Calcium carbonate supplementation (1000 mg/day) in elderly subjects was shown to decrease serum PTH levels from a mean of 50.1 pg/ml to 41.9 pg/ml.<sup>[2]</sup> Similarly, long-term

administration of calcium citrate (1600 mg/day) in elderly women resulted in an 18.9% decrease in PTH levels over four years.[3]

Table 1: Comparative Efficacy of Different Calcium Supplements on Biochemical Markers

| Calcium Salt                    | Dosage                  | Study Population     | Duration | Change in Serum Calcium | Change in Serum PTH | Source |
|---------------------------------|-------------------------|----------------------|----------|-------------------------|---------------------|--------|
| Calcium L-Aspartate             | 1050 mg/day             | postmenopausal women | 3 months | -2.5%                   | +17.90%             | [1]    |
| Calcium L-Aspartate + Vitamin D | 1050 mg/day + Vitamin D | postmenopausal women | 3 months | +1.7%                   | +4.09%              | [1]    |
| Calcium Carbonate               | 1000 mg/day             | 40 elderly subjects  | 4 weeks  | Unchanged               | -16.4%              | [2]    |
| Calcium Citrate                 | 1600 mg/day             | postmenopausal women | 4 years  | Not reported            | -18.9%              | [3]    |

## Impact on Bone Mineral Density (BMD) and Fracture Risk

While direct meta-analyses on **calcium L-aspartate**'s effect on BMD and fracture risk are not available, its purported high bioavailability suggests a potential for positive outcomes.[4][5][6] Reviews have highlighted the superior bioavailability of mineral transporters like calcium aspartate compared to traditional calcium salts.[4]

In contrast, extensive meta-analyses have been conducted on other calcium supplements. A meta-analysis of 43 studies involving over 7,300 subjects under 35 years old showed that calcium supplementation was associated with an increase in both bone mineral density and

bone mineral content.<sup>[7]</sup> Another meta-analysis of randomized controlled trials in men over 40 found that a daily calcium supplement of 1200 mg increased BMD by 1% to 1.5% more than placebo over two years.<sup>[8]</sup> However, some meta-analyses have concluded that while calcium supplements can slow age-related declines in BMD, they may not necessarily increase it.<sup>[9]</sup> Furthermore, a large body of evidence suggests that calcium supplements alone do not significantly prevent fractures in community-dwelling adults.<sup>[10][11]</sup>

## Bioavailability and Absorption

**Calcium L-aspartate** is often cited for its high bioavailability.<sup>[4][5][6]</sup> This is attributed to its nature as a "mineral transporter," which may facilitate enhanced cellular uptake.<sup>[4]</sup> One study in mice showed that while several organic calcium minerals had lower duodenal mRNA expression of calcium transporters, calcium aspartate resulted in the lowest oral bioavailability of arsenic, suggesting a unique interaction with mineral transport pathways.<sup>[12]</sup>

In comparison, the bioavailability of calcium carbonate and calcium citrate has been extensively studied. A meta-analysis comparing the two found that calcium citrate is absorbed approximately 22-27% better than calcium carbonate, both on an empty stomach and with meals.<sup>[13]</sup> Calcium carbonate's absorption is dependent on gastric acid and is best taken with food, whereas calcium citrate's absorption is less dependent on stomach acid.<sup>[13]</sup>

## Safety and Tolerability

Calcium supplements are generally considered safe, but can have side effects. The most common are gastrointestinal, such as constipation and bloating, which are more frequently associated with calcium carbonate.<sup>[13]</sup> There have been concerns about a potential increased risk of cardiovascular events with calcium supplementation, though the evidence remains inconsistent.<sup>[10][11]</sup>

## Experimental Protocols

### Study of Calcium L-Aspartate Monotherapy and Combination with Vitamin D

- Objective: To evaluate the therapeutic effect of **calcium L-aspartate** tablets as a monotherapy and in combination with vitamin D on biochemical markers in postmenopausal women.

- Study Design: A clinical study with two treatment groups.
- Participants: 60 female patients with a mean age of 67.2 years.
- Intervention:
  - Group A (n=30): Monotherapy with 350 mg **calcium L-aspartate** tablets taken three times a day with meals (total daily dose of 1050 mg).
  - Group B (n=30): Combined therapy with 350 mg **calcium L-aspartate** tablets three times a day with meals and 5 drops of Vigantol (Vitamin D) once a week.
- Duration: 3 months (September to December).
- Primary Outcome Measures: Changes in serum calcium and parathyroid hormone (PTH) levels.
- Source:[[1](#)]

## Meta-Analysis of Calcium Supplementation and Bone Mineral Density

- Objective: To assess the effect of calcium supplementation on bone mineral density in people under 35 years of age.
- Study Design: A systematic review and meta-analysis of randomized controlled trials.
- Data Sources: PubMed, Embase, ProQuest, CENTRAL, WHO Global Index Medicus, ClinicalTrials.gov, WHO ICTRP, CNKI, and Wanfang Data databases were searched from inception to April 25, 2021.
- Inclusion Criteria: Randomized clinical trials that evaluated the effects of calcium supplementation on bone mineral density (BMD) or bone mineral content (BMC) in individuals under 35 years old.
- Data Extraction and Analysis: Data from 43 studies involving 7,382 subjects were included. Standardized mean differences (SMD) and 95% confidence intervals (CI) were calculated.

- Source:[7]

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the clinical study on **Calcium L-Aspartate** supplementation.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of calcium supplementation on bone health.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Calcium supplementation lowers serum parathyroid hormone levels in elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term effects of calcium supplementation on serum parathyroid hormone level, bone turnover, and bone loss in elderly women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jptcp.com [jptcp.com]
- 5. yihuipharm.com [yihuipharm.com]
- 6. wbcil.com [wbcil.com]
- 7. The effect of calcium supplementation in people under 35 years old: A systematic review and meta-analysis of randomized controlled trials | eLife [elifesciences.org]
- 8. Randomized controlled trial of calcium supplementation in healthy, nonosteoporotic, older men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comparative Effectiveness Study of Bone Density Changes in Women Over 40 Following Three Bone Health Plans Containing Variations of the Same Novel Plant-sourced Calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Supplementation- Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium Supplementation- Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ca Minerals and Oral Bioavailability of Pb, Cd, and As from Indoor Dust in Mice: Mechanisms and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Clinical Studies on Calcium L-Aspartate Supplementation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8707857#meta-analysis-of-clinical-studies-on-calcium-l-aspartate-supplementation>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)